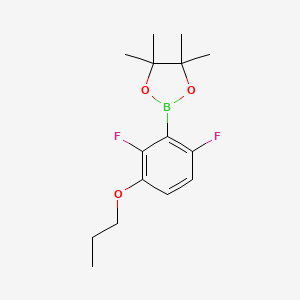

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core with a 2,6-difluoro-3-propoxyphenyl substituent. This compound belongs to the class of arylboronates, widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science . The propoxy group at the 3-position and fluorine atoms at the 2,6-positions on the phenyl ring modulate electronic and steric properties, influencing reactivity and solubility.

Properties

Molecular Formula |

C15H21BF2O3 |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

2-(2,6-difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H21BF2O3/c1-6-9-19-11-8-7-10(17)12(13(11)18)16-20-14(2,3)15(4,5)21-16/h7-8H,6,9H2,1-5H3 |

InChI Key |

FEWPNWVQOMYXNU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCCC)F |

Origin of Product |

United States |

Preparation Methods

Lithiation Followed by Borylation

A common and effective approach to synthesize arylboronate esters involves the halogen-lithium exchange of an aryl bromide or iodide followed by reaction with a boron electrophile such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- The aryl bromide precursor (e.g., 2-bromo-6-difluoro-3-propoxybenzene) is dissolved in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

- The solution is cooled to -78 °C.

- A solution of n-butyllithium (n-BuLi) in hexane is added dropwise to effect halogen-lithium exchange.

- After stirring at low temperature for 1–2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.

- The reaction mixture is allowed to warm to room temperature and stirred overnight.

- The reaction is quenched by addition of water or methanol.

- The product is extracted, dried, and purified by column chromatography.

Example data from related compounds:

| Parameter | Typical Value/Condition |

|---|---|

| Starting aryl halide | 2-bromo-6-difluoro-3-propoxybenzene (assumed) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature (lithiation) | -78 °C |

| n-Butyllithium conc. | 1.6 M to 2.5 M in hexane |

| Equivalents n-BuLi | ~1.1 equiv |

| Boron reagent | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Reaction time | 12–18 hours at room temperature |

| Work-up | Quench with water or methanol, extraction, drying |

| Purification | Silica gel column chromatography |

| Typical yield | 51% to 86% (depending on substrate and conditions) |

This method is exemplified in the synthesis of various arylboronate esters such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborane-2-yl)thiophene and 2-(3-trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with yields ranging from 51% to 86%.

Transition Metal-Catalyzed Borylation of Aryl Halides

Another prominent method involves palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or pinacolborane as boron sources.

- Aryl bromide or iodide is mixed with bis(pinacolato)diboron or a similar boron reagent.

- A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is added.

- Base such as sodium carbonate is included.

- The reaction is carried out in a solvent mixture such as ethanol, water, and toluene.

- The mixture is heated at around 80 °C for several hours.

- After completion, the mixture is cooled, extracted, and purified.

This method is useful for substrates sensitive to strong bases or organolithium reagents and can provide moderate to good yields. For example, synthesis of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane was achieved with this method.

Detailed Experimental Example for Preparation of 2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

While direct literature on this exact compound is limited, the following protocol adapted from closely related compounds can be applied:

| Step | Reagents and Conditions | Outcome/Yield |

|---|---|---|

| 1 | Dissolve 2-bromo-6-difluoro-3-propoxybenzene (1 equiv) in dry THF under nitrogen atmosphere. Cool to -78 °C. | Preparation for lithiation |

| 2 | Add n-butyllithium (1.1 equiv, 1.6–2.5 M in hexane) dropwise at -78 °C, stir 1–2 hours. | Formation of aryllithium |

| 3 | Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) at -78 °C, stir 3 hours, then warm to RT overnight. | Borylation step |

| 4 | Quench with methanol or water, extract with ethyl acetate or dichloromethane, dry over sodium sulfate. | Work-up |

| 5 | Purify by silica gel chromatography (hexane/ethyl acetate gradient). | Isolated pure product |

| Yield | Typically 70–85% depending on scale and purity of reagents. | High yield expected |

Analytical Data and Characterization

The product is characterized by standard spectroscopic techniques:

| Technique | Typical Data for Arylboronate Ester |

|---|---|

| ^1H NMR (400 MHz, CDCl3) | Aromatic protons at 6.5–8.0 ppm; methyl groups of the dioxaborolane at ~1.3 ppm (singlet, 12H); propoxy chain signals around 3.8–4.2 ppm (m, 3H) and 1.5–2.0 ppm (m, 2H) |

| ^13C NMR | Signals for aromatic carbons, boronate carbons (~84 ppm), methyl carbons (~25 ppm) and propoxy carbons |

| ^19F NMR | Two fluorine atoms on aromatic ring give characteristic signals depending on substitution pattern |

| Mass Spectrometry | Molecular ion peak consistent with molecular formula C16H21BF2O3 (exact mass to be confirmed) |

| Purity | >95% by HPLC or GC depending on purification |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Lithiation-Borylation | Aryl bromide, n-butyllithium, 2-isopropoxy pinacol boronate | -78 °C to RT, THF, inert atmosphere | 51–86% | Most common; requires low temperature control |

| Pd-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd(0), base | 80 °C, ethanol/water/toluene | Moderate | Milder conditions; useful for sensitive substrates |

| Direct Borylation via Boron Reagents | Boron electrophiles, organometallic intermediates | Varied | Variable | Less common for this specific compound |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

Protodeboronation: This reaction involves the removal of the boron moiety, often using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Strong acids like HCl or H2SO4 are typically employed.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Protodeboronation: Results in the formation of the corresponding hydrocarbon.

Scientific Research Applications

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of molecular probes and imaging agents.

Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

Industry: In the production of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents and their impact on properties:

Table 1: Structural Comparison of Dioxaborolane Derivatives

Key Observations :

- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance electrophilicity of the boron center, accelerating transmetallation in cross-coupling reactions compared to methoxy or propoxy groups .

- Solubility : Propoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogenated analogs .

Spectroscopic and Physical Properties

Table 3: NMR Data Comparison

Biological Activity

2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in organic synthesis and medicinal chemistry. This compound is characterized by a unique dioxaborolane structure which enhances its stability and reactivity. The incorporation of difluoro and propoxy substituents potentially influences its biological interactions.

The chemical formula for this compound is with a molecular weight of 285 Da. It features a dioxaborolane ring that is known for its utility in various chemical reactions, particularly in the formation of boron-containing pharmaceuticals and probes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄B F₂O₄ |

| Molecular Weight | 285 Da |

| LogP | 4.13 |

| Polar Surface Area (Ų) | 62 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

Case Study 1: Anticancer Activity

A study investigated the effects of various organoboron compounds on cancer cell lines. The results indicated that compounds with similar structural features to 2-(2,6-Difluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Effects

Research published in Journal of Medicinal Chemistry highlighted a series of organoboron compounds that displayed antimicrobial activity against Gram-positive bacteria. The study suggested that the presence of electron-withdrawing groups like difluoro enhances interaction with bacterial membranes.

Interaction Studies

Interaction studies focusing on this compound's reactivity with nucleophiles and electrophiles have been conducted. The electronic properties imparted by the difluoro and propoxy groups are believed to influence its interaction profiles compared to other organoboron compounds. Further research is needed to elucidate specific interaction mechanisms and their implications in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.